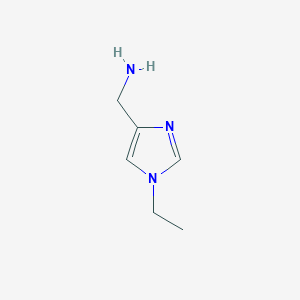
2-(4-methyl-3-nitrophenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methyl-3-nitrophenyl)ethan-1-amine, also known as 2-methyl-3-nitroaniline, is an organic compound that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is used in laboratory experiments to study the structure and function of proteins and other biological molecules.
Mécanisme D'action
2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline works by binding to specific proteins and other biological molecules. It binds to the active site of enzymes, which modifies their structure and function. It also binds to DNA and RNA, which modifies their structure and function. It binds to cell membranes, which modifies their structure and function. It binds to hormones, which modifies their structure and function. It also binds to drugs, which modifies their structure and function.
Biochemical and Physiological Effects
2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline has a wide range of biochemical and physiological effects. It can inhibit the activity of enzymes, which can lead to changes in the metabolism of cells and tissues. It can also bind to DNA and RNA, which can lead to changes in gene expression. It can bind to cell membranes, which can lead to changes in the transport of molecules across the membrane. It can bind to hormones, which can lead to changes in the regulation of metabolic processes. It can also bind to drugs, which can lead to changes in the pharmacological effects of the drug.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline has several advantages for laboratory experiments. It is relatively inexpensive, and it is easy to synthesize. It is also relatively stable, and it has a long shelf life. Additionally, it is non-toxic, and it does not cause any adverse side effects. However, it has some limitations. It is not very soluble in water, and it has a relatively low binding affinity for proteins and other biological molecules.
Orientations Futures
There are many potential future directions for the use of 2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline in scientific research. It could be used to study the structure and function of proteins and other biological molecules in greater detail. It could also be used to study the effects of drugs on cells and tissues in greater detail. Additionally, it could be used to study the effects of environmental toxins on cells and tissues in greater detail. Finally, it could be used to develop new drugs and therapies for various diseases and disorders.
Méthodes De Synthèse
2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline can be synthesized via a three-step process. The first step involves the reaction of 4-methyl-3-nitrobenzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide to form 4-methyl-3-nitrobenzyl acetoacetate. The second step involves the reaction of 4-methyl-3-nitrobenzyl acetoacetate with thionyl chloride to form 4-methyl-3-nitrobenzyl chloride. Finally, the third step involves the reaction of 4-methyl-3-nitrobenzyl chloride with aniline to form 2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline.
Applications De Recherche Scientifique
2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline is used in a variety of laboratory experiments to study the structure and function of proteins and other biological molecules. It is used to study the structure and function of enzymes, to study the structure and function of DNA and RNA, to study the structure and function of cell membranes, and to study the structure and function of hormones. It is also used to study the effects of drugs on cells and tissues, and to study the effects of environmental toxins on cells and tissues.
Propriétés
IUPAC Name |
2-(4-methyl-3-nitrophenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-2-3-8(4-5-10)6-9(7)11(12)13/h2-3,6H,4-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRELZUHBQHNEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCN)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-3-nitrophenyl)ethan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B6618816.png)


![[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6618863.png)




![2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B6618891.png)



